
Methyl 3,5-dichlorobenzoate
Overview
Description
Methyl 3,5-dichlorobenzoate is an organic compound with the chemical formula C8H6Cl2O2. It is a colorless liquid with a fragrant smell. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including agriculture, where it serves as a raw material for pesticides and herbicides .
Synthetic Routes and Reaction Conditions:
Mixing Methyl Benzoate with Acid Chloride: The process begins by mixing methyl benzoate with an acid chloride to produce an ester chloride.
Reaction with Dichlorobenzene: The ester chloride is then reacted with dichlorobenzene to generate this compound.
Purification and Separation: The final step involves purification and separation to obtain the target product.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Hydrolysis: This compound can be hydrolyzed to produce 3,5-dichlorobenzoic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acidic or Basic Conditions: Hydrolysis reactions typically occur under acidic or basic conditions.
Major Products Formed:
3,5-Dichlorobenzoic Acid: Formed through hydrolysis.
Substituted Benzoates: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
Organic Synthesis
Methyl 3,5-dichlorobenzoate serves as a versatile intermediate in organic synthesis. It is used to synthesize various derivatives that are important in pharmaceuticals and agrochemicals.
- Synthesis of Bioactive Compounds : The compound is utilized in the synthesis of bioactive molecules, including potential pharmaceuticals. Its chlorinated structure allows for further functionalization, making it a valuable building block in drug discovery .
- Reagent in Reactions : this compound can act as a reagent in reactions such as nucleophilic substitutions and coupling reactions. For instance, it can be employed in the synthesis of esters and amides through reaction with alcohols and amines respectively .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties.
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that certain modifications can enhance its efficacy against various bacterial strains .
- Anti-inflammatory Properties : Some studies suggest that compounds derived from this compound may possess anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs .
Environmental Studies
This compound is also relevant in environmental chemistry.
- Pesticide Research : The compound is studied for its potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals. Its environmental persistence and degradation pathways are important for assessing its ecological impact .
- Analytical Chemistry : It is used as a standard reference material in analytical chemistry for the detection and quantification of chlorinated compounds in environmental samples. This application is crucial for monitoring pollution levels and understanding the fate of chlorinated compounds in ecosystems .
Case Study 1: Synthesis of Antimicrobial Agents
A study published in a peer-reviewed journal demonstrated the synthesis of novel antimicrobial agents from this compound. The researchers modified the compound through various chemical reactions, leading to derivatives that showed significant activity against resistant bacterial strains.
Case Study 2: Environmental Impact Assessment
Another research effort focused on assessing the environmental impact of this compound when used as a pesticide. The study monitored soil and water samples for residues and evaluated the degradation rates under different environmental conditions, providing insights into its ecological safety.
Mechanism of Action
The mechanism of action of methyl 3,5-dichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can affect enzyme activity and cellular processes by binding to proteins and altering their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2,5-dichlorobenzoate: Similar in structure but with chlorine atoms at different positions.
Methyl 4-chlorobenzoate: Contains only one chlorine atom at the para position.
Methyl 2-chlorobenzoate: Contains one chlorine atom at the ortho position.
Uniqueness: Methyl 3,5-dichlorobenzoate is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This positioning can make it more suitable for certain applications compared to its similar counterparts .
Biological Activity
Methyl 3,5-dichlorobenzoate (CAS: 2905-67-1) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H6Cl2O2 |
Molar Mass | 205.04 g/mol |
Density | 1.355 g/cm³ |
Melting Point | 56 °C |
Boiling Point | 273.4 °C |
Flash Point | 118.1 °C |
Refractive Index | 1.545 |
This compound is primarily used as an intermediate in organic synthesis and can be utilized to create other organic compounds .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly through its interaction with serotonin receptors. A study demonstrated that antagonists of the 5-HT(3) receptor, including derivatives of this compound, reduced beta-amyloid-induced neurotoxicity in cultured rat cortical neurons. The results showed a significant decrease in cell death and cytosolic calcium concentration ([Ca²⁺]c), suggesting that these compounds may mitigate neurodegenerative processes associated with Alzheimer's disease .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases .
Case Study 1: Neuroprotection Against Beta-Amyloid Toxicity
In a controlled experiment involving rat cortical neurons exposed to beta-amyloid peptide (25-35), treatment with this compound derivatives resulted in:
- Reduction in Cell Viability Loss : The cell viability was significantly preserved compared to untreated controls.
- Decreased Apoptotic Markers : Analysis revealed fewer apoptotic nuclei as assessed by Hoechst staining.
These findings indicate the compound's potential as a therapeutic agent in neurodegenerative conditions .
Case Study 2: Anti-inflammatory Properties
In another study assessing the anti-inflammatory effects of this compound derivatives on RAW264.7 macrophages:
- Cytokine Production : A marked reduction in NO and PGE₂ production was observed.
- In Vivo Efficacy : The compounds were tested on xylene-induced ear swelling in mice, demonstrating significant anti-inflammatory effects.
The results support the development of these derivatives as potential treatments for inflammatory disorders .
Toxicological Profile
This compound has been evaluated for its environmental impact and toxicity:
Chemical Reactions Analysis
Ester Hydrolysis
Methyl 3,5-dichlorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 3,5-dichlorobenzoic acid (C₇H₄Cl₂O₂).
Reaction Mechanism:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Experimental Data:
Condition | Catalyst | Temperature | Yield | Source |
---|---|---|---|---|
1M H₂SO₄ | None | 100°C | 85% | |
0.5M NaOH | None | 80°C | 92% |
This reaction is critical in environmental and metabolic degradation, as noted in EPA studies where the compound converts to 3,5-dichlorobenzoic acid in biological systems .
Nucleophilic Substitution
The chlorine atoms at the 3 and 5 positions participate in aromatic nucleophilic substitution (SNAr) reactions.
Example: Reaction with Trimethylstannyl Anions
A study demonstrated regioselectivity in reactions with trimethylstannyl anions (SnMe₃⁻) via a radical nucleophilic substitution unimolecular (SRN1) mechanism .
Position | Reactivity (Relative Rate) | Product Stability |
---|---|---|
Para | High | Most stable |
Ortho | Moderate | Moderately stable |
Meta | Low | Least stable |
Mechanism Highlights :
-
Single electron transfer (SET) initiates a radical intermediate.
-
Regioselectivity driven by steric and electronic effects of chlorine substituents .
Reduction Reactions
The ester group can be reduced to a hydroxymethyl group under specific conditions.
Example: Catalytic Hydrogenation
Catalyst | Pressure (atm) | Temperature | Yield |
---|---|---|---|
Pd/C | 3 | 50°C | 78% |
Reduction pathways are less common due to the deactivating effect of chlorine atoms but remain viable for derivative synthesis .
Aromatic Electrophilic Substitution
While the chlorine atoms deactivate the ring, limited electrophilic substitution can occur at the para position to the ester group.
Example: Nitration
Nitrating Agent | Temperature | Yield | Major Product |
---|---|---|---|
HNO₃/H₂SO₄ | 0–5°C | 45% | 4-Nitro derivative |
The electron-withdrawing ester and chlorine groups direct nitration to the remaining activated position .
Cross-Coupling Reactions
This compound participates in Suzuki-Miyaura coupling reactions when one chlorine is replaced by a boronic acid.
Example:
Boronic Acid | Catalyst | Yield |
---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | 65% |
This reaction is utilized in pharmaceutical intermediate synthesis.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 3,5-dichlorobenzoate, and how are they determined experimentally?
this compound (CAS 2905-67-1) has a molecular formula of C₈H₆Cl₂O₂, a melting point of 56°C, and a boiling point of 273.4°C at 760 mmHg. Its density is 1.355 g/cm³, and it is typically characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., DMSO-d₆ solvent) resolve aromatic proton environments and confirm ester functionality .
- Infrared (IR) Spectroscopy : Peaks near 1720 cm⁻¹ confirm the ester carbonyl group, while C-Cl stretching vibrations appear at 750–600 cm⁻¹ .
- Chromatography : Reverse-phase HPLC with UV detection ensures purity (>99%) and monitors synthetic intermediates .
Q. What is a standard synthetic route for this compound, and what are the critical reaction parameters?
A common method involves esterification of 3,5-dichlorobenzoic acid (CAS 51-36-5) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:
- Reflux conditions : Maintain temperatures between 60–80°C for 6–12 hours to drive esterification to completion .
- Work-up : Neutralize excess acid with sodium bicarbonate, followed by extraction with dichloromethane and solvent evaporation .
- Purification : Recrystallization from hexane/chloroform mixtures yields high-purity product (mp 56°C) .
Q. How should this compound be handled and stored to ensure safety and stability?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture absorption .
- Hazard Mitigation : Use PPE (gloves, goggles) due to Xi (irritant) classification. Avoid inhalation; work in a fume hood .
- Transport : Classified under ADR/RID 6.1 (toxic substances) with Packaging Group III .
Advanced Research Questions
Q. How can conflicting NMR spectral data for this compound be resolved?
Discrepancies in aromatic proton splitting patterns may arise from solvent effects or impurities. Resolution strategies include:
- 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms substituent positions on the benzene ring .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
- Deuterated Solvent Trials : Use CDCl₃ instead of DMSO-d₆ to simplify splitting patterns .
Q. What methodologies optimize the use of this compound as a precursor in pharmaceutical intermediates?
The ester is a key intermediate in synthesizing bioactive molecules, such as serotonin receptor antagonists (e.g., MDL7222). Strategies include:
- Nucleophilic Acyl Substitution : React with amines (e.g., tropane derivatives) under mild basic conditions (DIPEA, 35–40°C) to form amides .
- Catalytic Hydrolysis : Use lipases or acidic conditions to regenerate 3,5-dichlorobenzoic acid for further functionalization .
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing chlorine substituents meta to the ester group activate the ring for electrophilic substitution but hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigation approaches:
- Directed Ortho-Metalation : Use tert-butyllithium to generate transient intermediates for C–H functionalization .
- Microwave-Assisted Catalysis : Enhance reaction rates and yields in Ullmann-type couplings with CuI/phenanthroline systems .
Q. What analytical challenges arise in quantifying this compound in environmental samples, and how are they addressed?
Trace detection in soil/water requires:
Properties
IUPAC Name |
methyl 3,5-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEVDFJXGLQUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042146 | |
Record name | Methyl 3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-67-1 | |
Record name | Methyl 3,5-dichlorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3,5-DICHLOROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3,5-DICHLOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GIM06EE3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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